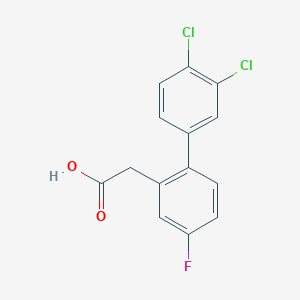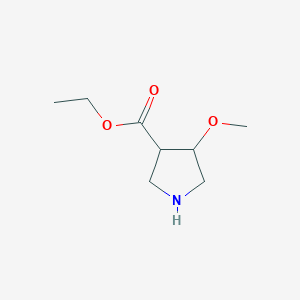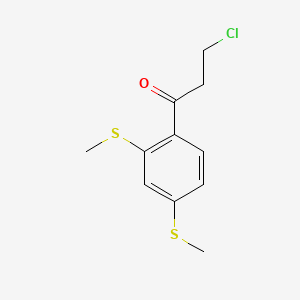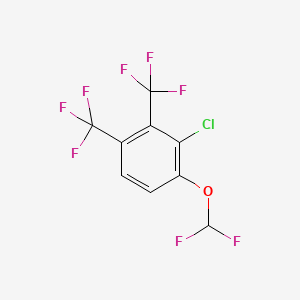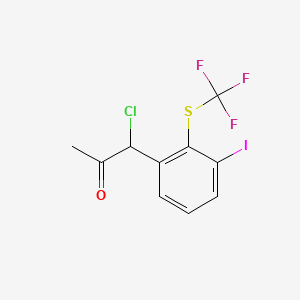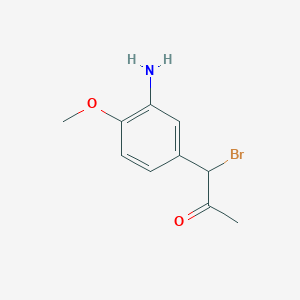
Fmoc-3-(8-Quinolyl)-L-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-3-(8-Quinolyl)-L-Ala-OH is a compound that belongs to the family of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3-(8-quinolyl)-L-alanine. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(8-Quinolyl)-L-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of 3-(8-quinolyl)-L-alanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-3-(8-Quinolyl)-L-Ala-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products
The major products formed from these reactions include:
Deprotected Amino Acid: Removal of the Fmoc group yields 3-(8-quinolyl)-L-alanine.
Peptides: Coupling reactions result in the formation of peptides containing the 3-(8-quinolyl)-L-alanine residue.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-3-(8-Quinolyl)-L-Ala-OH is widely used in the field of peptide chemistry for the synthesis of peptides and peptidomimetics. Its stability and ease of deprotection make it a valuable tool in solid-phase peptide synthesis.
Biology
In biological research, peptides containing 3-(8-quinolyl)-L-alanine are used to study protein-protein interactions and enzyme-substrate interactions. The quinoline moiety can also be used as a fluorescent probe in biochemical assays.
Medicine
The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Peptides containing 3-(8-quinolyl)-L-alanine can be used to target specific biological pathways and receptors.
Industry
In the industrial sector, this compound is used in the production of custom peptides for research and development purposes. It is also employed in the synthesis of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Fmoc-3-(8-Quinolyl)-L-Ala-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The quinoline moiety may also interact with biological targets through π-π stacking interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-3-(8-Quinolyl)-D-Ala-OH: The D-enantiomer of the compound, used in similar applications but with different stereochemistry.
Fmoc-3-(8-Quinolyl)-Gly-OH: A similar compound with glycine instead of alanine, used in peptide synthesis.
Fmoc-3-(8-Quinolyl)-Val-OH: A compound with valine, offering different steric and electronic properties.
Uniqueness
Fmoc-3-(8-Quinolyl)-L-Ala-OH is unique due to the presence of the quinoline moiety, which imparts specific fluorescent properties and potential biological activity. Its stability and ease of deprotection make it a preferred choice in peptide synthesis compared to other protecting groups.
Propiedades
Fórmula molecular |
C27H22N2O4 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-8-ylpropanoic acid |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)24(15-18-8-5-7-17-9-6-14-28-25(17)18)29-27(32)33-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-14,23-24H,15-16H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
Clave InChI |
ZIORCNUVLSWSIF-DEOSSOPVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC5=C4N=CC=C5)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC5=C4N=CC=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


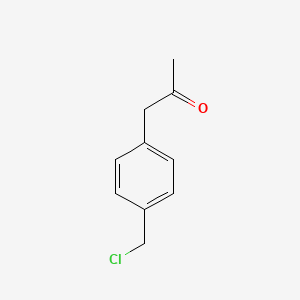

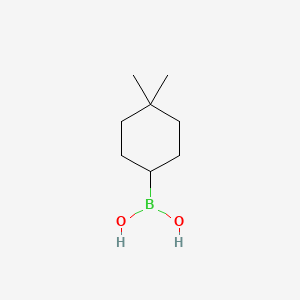


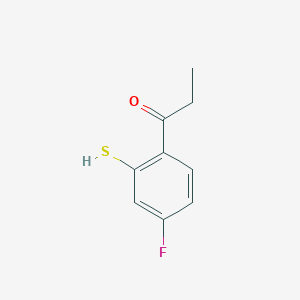
![4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile](/img/structure/B14047917.png)
